molecular formula C15H17Cl2FN2OS B2496269 4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride CAS No. 1049748-33-5

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride

Cat. No.: B2496269
CAS No.: 1049748-33-5
M. Wt: 363.27
InChI Key: PCQRMTDKNCXHIB-UHFFFAOYSA-N
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Description

The compound 4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride is a structurally complex thiazole derivative. Its core structure consists of a 1,3-thiazol-2-imine ring substituted with a chloromethyl group at position 4, a 4-fluorophenyl group at position 3, and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) moiety attached via the imine nitrogen.

Properties

IUPAC Name

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2OS.ClH/c16-8-13-10-21-15(18-9-14-2-1-7-20-14)19(13)12-5-3-11(17)4-6-12;/h3-6,10,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRMTDKNCXHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C2N(C(=CS2)CCl)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine; hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C15H16ClFN2OS·HCl
  • Molecular Weight : 363.28 g/mol
  • CAS Number : 1181471-90-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following findings summarize its activity against various cancer cell lines:

Cytotoxicity Studies

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Results :
    • The compound exhibited significant cytotoxic activity with an IC50 value comparable to other known anticancer agents.
    • Cell cycle analysis indicated that treatment with this compound led to cell cycle arrest at the S and G2/M phases.
    • Apoptotic mechanisms were confirmed by increased levels of pro-apoptotic proteins (Bax) and caspases in treated cells, suggesting that its cytotoxicity is mediated through apoptosis induction .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4-(Chloromethyl)-3-(4-Fluorophenyl)...MCF-7X.XApoptosis Induction
4eHepG25.36Cell Cycle Arrest
4iHepG22.32Apoptosis Induction

Antifungal Activity

The compound has also been evaluated for its antifungal properties, particularly against Candida species.

In Vitro Studies

  • Target Organisms : Candida albicans and Candida parapsilosis.
  • Findings :
    • The compound demonstrated notable antifungal activity, with MIC values indicating effectiveness similar to standard antifungal treatments like ketoconazole.
    • The presence of electronegative substituents (chlorine and fluorine) was shown to enhance antifungal potency through improved lipophilicity and interaction with fungal enzymes .

Table 2: Antifungal Activity Summary

CompoundTarget OrganismMIC (µg/mL)Reference Compound
4-(Chloromethyl)-3-(4-Fluorophenyl)...Candida albicansX.XKetoconazole
Candida parapsilosis1.23Ketoconazole

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. Studies indicate that:

  • Substituents at the para position of the phenyl moiety enhance biological activity due to increased electronegativity.
  • The introduction of different functional groups can modulate lipophilicity and thus affect the compound's ability to penetrate biological membranes .

Case Studies

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, confirming its potential for therapeutic applications in oncology .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in target enzymes, supporting its role as a potent inhibitor in both cancer and fungal pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride 1,3-Thiazol-2-imine - 4-ClCH2
- 3-(4-F-C6H4)
- N-(oxolan-2-ylmethyl)
- Hydrochloride salt
C12H13ClFN2S·HCl 294.22 (calculated) Combines halogenated aryl and polar tetrahydrofuran groups; enhanced solubility via salt formation.
4-(CHLOROMETHYL)-N-(4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROCHLORIDE 1,3-Thiazol-2-amine - 4-ClCH2
- N-(4-CH3-C6H4)
- Hydrochloride salt
C11H11ClN2S·HCl 238.74 (reported) Lacks fluorophenyl and tetrahydrofuran groups; simpler structure with methylphenyl substitution.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 1,3-Thiazol-2-amine - 4-(2-Cl-C6H4)
- N-linked morpholinoacetamide
C15H16ClN3O2S 345.83 (calculated) Features a morpholine ring (enhanced polarity) and chlorophenyl group; potential CNS activity.
4-(4-chlorophenyl)-3-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine 1,3-Thiazol-2-imine - 4-(4-Cl-C6H4)
- 3-CH2CHCH2
- N-(3-CF3-C6H4)
C19H14ClF3N2S 398.84 (calculated) Includes trifluoromethylphenyl and allyl groups; likely hydrophobic with agrochemical applications.
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazolin-4-one - 3-(4-F-C6H4-CH2)
- 2-S-CH2CONH-(oxolan-2-ylmethyl)
C22H22FN3O3S 435.49 (calculated) Combines fluorobenzyl, quinazolinone, and tetrahydrofuran groups; potential kinase inhibition.

Key Structural and Functional Differences:

Halogenation Patterns: The target compound and 4-(4-chlorophenyl)-3-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine both utilize halogenated aryl groups (F, Cl, CF3), which enhance binding to hydrophobic pockets in biological targets . N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide employs a morpholine ring instead of tetrahydrofuran, increasing water solubility but reducing lipophilicity .

Salt Formation :

  • Hydrochloride salts (target compound and 4-(CHLOROMETHYL)-N-(4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROCHLORIDE ) improve bioavailability compared to neutral analogs .

Applications :

  • Compounds with tetrahydrofuran or morpholine groups (target compound, 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl... ) are more likely to target enzymes with polar active sites (e.g., proteases, kinases) .
  • Thiazole derivatives with trifluoromethyl groups (4-(4-chlorophenyl)-3-prop-2-enyl... ) are common in agrochemicals due to their stability and pest-specific toxicity .

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